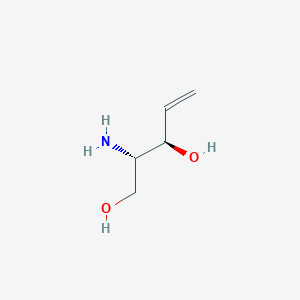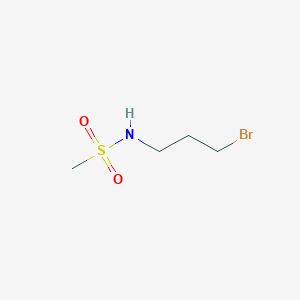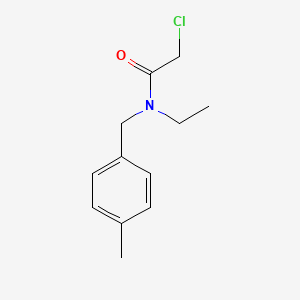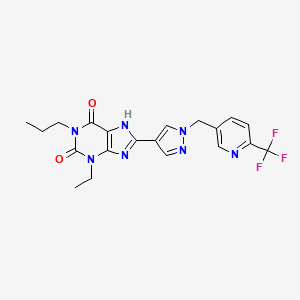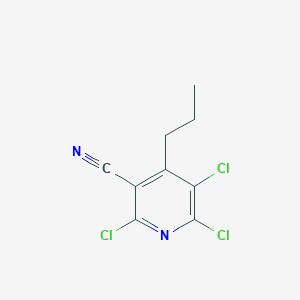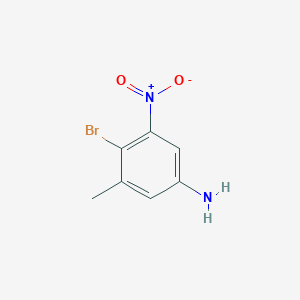
4-Bromo-3-methyl-5-nitroaniline
Overview
Description
4-Bromo-3-methyl-5-nitroaniline is a halonitrobenzene . It has a molecular formula of C7H7BrN2O2 .
Synthesis Analysis
The synthesis of 4-Bromo-3-methyl-5-nitroaniline can involve multiple steps. One method involves a Friedel Crafts acylation followed by a Clemmensen Reduction . Another method involves direct bromination of aniline, which produces a variety of polybrominated and oxidized products .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-methyl-5-nitroaniline is orthorhombic in the Pna 2 1 space group . The InChI code for this compound is 1S/C7H7BrN2O2 .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-3-methyl-5-nitroaniline can include nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis
4-Bromo-3-methyl-5-nitroaniline is a solid at room temperature . Its molecular weight is 231.05 .Scientific Research Applications
DNA Conformation Studies
- Nitroaniline compounds, closely related to 4-Bromo-3-methyl-5-nitroaniline, have been utilized as reporter molecules in studying DNA conformation. A specific study involved the use of 2-Methyl-4-nitroaniline ethylene dimethylammonium hydrobromide to form crystalline complexes with dinucleoside monophosphates, aiding in the structural analysis of DNA (Vyas et al., 1984).
Synthesis of Nitroaniline Derivatives
- Research into the synthesis of 5-arylamino-2-picolines involved the reaction of bromo-methylpyridine with o-nitroaniline, leading to derivatives that confirm structures and correct earlier literature reports. This demonstrates the role of nitroaniline in facilitating complex organic syntheses (Peterson & Tolman, 1977).
Development of Fluorescent Sensors
- A novel molecularly imprinted fluorescent sensor for detecting 4-nitroaniline in water was developed, highlighting the application of nitroaniline derivatives in environmental monitoring. This sensor exhibited high sensitivity and selectivity, showcasing the utility of nitroaniline-based compounds in analytical chemistry (Xie et al., 2020).
Phase Equilibria and Crystallization Studies
- The phase diagram of a urea–4-bromo-2-nitroaniline system was studied, showing miscibility gaps and formation of a eutectic and a monotectic. This research is crucial for understanding the physical properties and crystallization behavior of nitroaniline compounds in various systems (Reddi et al., 2012).
Synthesis of Photochromic Azobenzene Derivatives
- Starting from 4-nitroaniline, novel D-π-A azobenzene derivatives were synthesized. These compounds displayed sensitive photochromic response, indicating the potential of nitroaniline derivatives in the development of materials with light-responsive properties (Xiume, 2015).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-methyl-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(9)3-6(7(4)8)10(11)12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHLGNZUABQSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-5-nitroaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


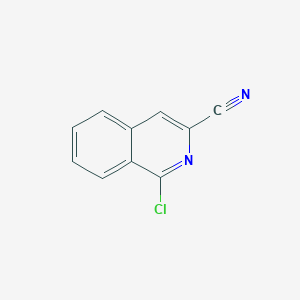
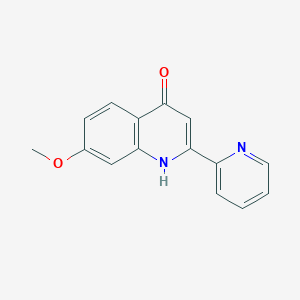
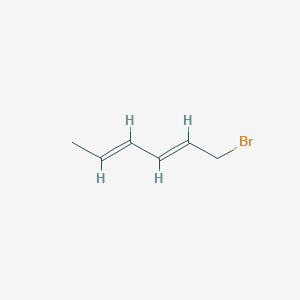
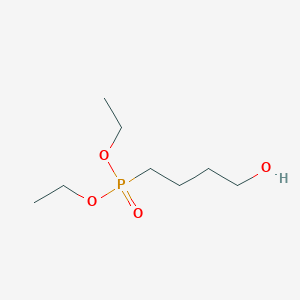
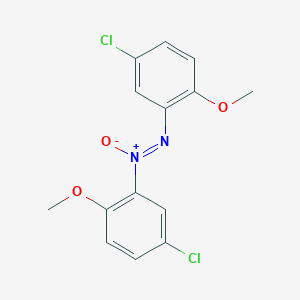
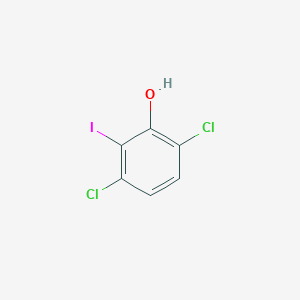
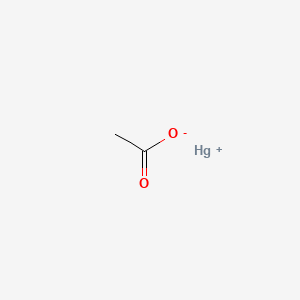
![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/structure/B3275891.png)
